molecular formula C10H14N2OS B13335734 2-((8-Azabicyclo[3.2.1]octan-3-yl)oxy)thiazole

2-((8-Azabicyclo[3.2.1]octan-3-yl)oxy)thiazole

Cat. No.: B13335734
M. Wt: 210.30 g/mol
InChI Key: WSZMESVHFZZJOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((8-Azabicyclo[3.2.1]octan-3-yl)oxy)thiazole typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through several methodologies, including the use of acyclic starting materials that contain the necessary stereochemical information . Another approach involves the direct stereochemical control during the transformation that generates the bicyclic architecture .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired application and the availability of starting materials .

Chemical Reactions Analysis

Types of Reactions: 2-((8-Azabicyclo[3.2.1]octan-3-yl)oxy)thiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are often facilitated by common reagents such as oxidizing agents, reducing agents, and nucleophiles .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Properties

Molecular Formula

C10H14N2OS

Molecular Weight

210.30 g/mol

IUPAC Name

2-(8-azabicyclo[3.2.1]octan-3-yloxy)-1,3-thiazole

InChI

InChI=1S/C10H14N2OS/c1-2-8-6-9(5-7(1)12-8)13-10-11-3-4-14-10/h3-4,7-9,12H,1-2,5-6H2

InChI Key

WSZMESVHFZZJOG-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1N2)OC3=NC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.